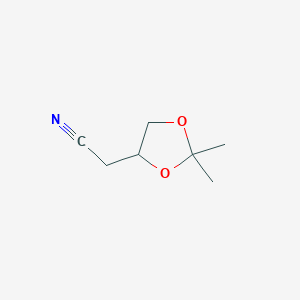
Lithium(1+)4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+)4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate is a chemical compound with the molecular formula C6H5LiN2O3. It is a lithium salt of a pyrazine derivative, which is a heterocyclic aromatic organic compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate typically involves the reaction of 4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure the formation of the desired lithium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yield and purity. The reaction mixture is typically subjected to filtration and recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium(1+)4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the lithium ion is replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxides, alcohols, amines, and substituted pyrazine derivatives. These products have various applications in different fields .
Applications De Recherche Scientifique
Lithium(1+)4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of Lithium(1+)4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound exerts its effects through modulation of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Lithium(1+)4-methyl-3-oxo-3,4-dihydropyrazine-2-carboxylate include other lithium salts of pyrazine derivatives, such as:
- This compound
- This compound
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a lithium ion with a pyrazine derivative. This unique structure imparts specific chemical and biological properties that make it valuable for various applications .
Propriétés
Formule moléculaire |
C6H5LiN2O3 |
|---|---|
Poids moléculaire |
160.1 g/mol |
Nom IUPAC |
lithium;4-methyl-3-oxopyrazine-2-carboxylate |
InChI |
InChI=1S/C6H6N2O3.Li/c1-8-3-2-7-4(5(8)9)6(10)11;/h2-3H,1H3,(H,10,11);/q;+1/p-1 |
Clé InChI |
SBFFTSOZIKTDQU-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CN1C=CN=C(C1=O)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(3-tert-butyl-1,2-oxazol-5-yl)-2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]amino}acetamide](/img/structure/B15323940.png)

![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)





